

# Application Note: Structural Elucidation of Scopine using NMR and Mass Spectrometry

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## Compound of Interest

Compound Name: *Scopine*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the structural analysis of **scopine** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It includes comprehensive experimental workflows, data presentation in tabular format, and visualization of the analytical processes. These methodologies are crucial for the identification, quantification, and structural confirmation of **scopine** in various research and development settings.

## Mass Spectrometry Analysis of Scopine

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio ( $m/z$ ) and fragmentation patterns. Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is particularly effective for analyzing tropane alkaloids like **scopine**.

## Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of **scopine**.

### 1.1.1 Sample Preparation:

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **scopine** in methanol. Serially dilute the stock solution with a 50:50 methanol:water mixture to create working standards of

desired concentrations (e.g., 1 µg/mL).

- Matrix Samples (e.g., Plasma, Urine): For biological samples, a protein precipitation or liquid-liquid extraction step is necessary. To 100 µL of plasma, add 300 µL of acetonitrile, vortex for 3 minutes, and centrifuge at 15,000 x g for 10 minutes to precipitate proteins[1]. The supernatant can then be diluted and injected. Urine or feces samples may require solid-phase extraction (SPE) using C18 cartridges for cleanup[2].

#### 1.1.2 Liquid Chromatography (LC) Conditions:

- Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 2 mM ammonium acetate in water, adjusted to pH 3.5 with formic acid[2][3].
- Mobile Phase B: Methanol[2][3].
- Flow Rate: 0.4 mL/min[1].
- Gradient: A typical gradient can be programmed as follows: 10% B for 1 min, ramp to 90% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate for 4 min.
- Injection Volume: 3-5 µL[1].
- Column Temperature: 30 °C[1].

#### 1.1.3 Mass Spectrometry (MS) Conditions:

- Instrument: A triple-quadrupole or ion trap mass spectrometer equipped with an ESI source.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Precursor Ion: The protonated molecule  $[M+H]^+$  for **scopine** (C<sub>8</sub>H<sub>13</sub>NO<sub>2</sub>) has a calculated m/z of approximately 156.102. The instrument will select for this precursor ion (e.g., m/z 156.1)[4].
- MS/MS Analysis: The selected precursor ion is subjected to Collision-Induced Dissociation (CID) to generate product ions. Collision energy should be optimized to produce a rich fragmentation spectrum.

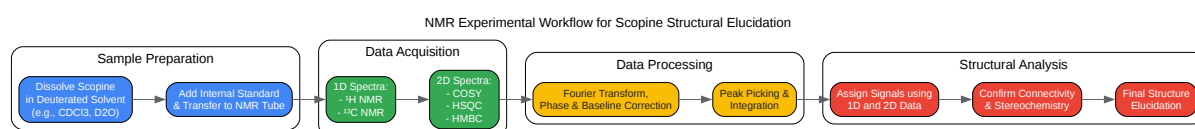
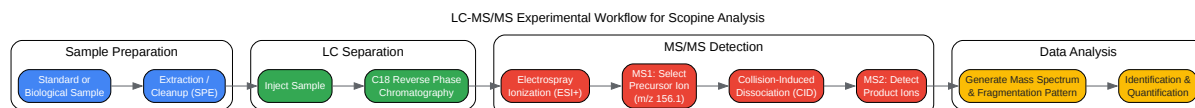
- Data Acquisition: Data is acquired in Multiple Reaction Monitoring (MRM) mode for quantification or full scan MS/MS mode for structural confirmation.

## Data Presentation: ESI-MS/MS Fragmentation of Scopine

The fragmentation of the **scopine** precursor ion  $[M+H]^+$  ( $m/z \approx 156.1$ ) provides characteristic product ions useful for its identification. The quantitative data below is derived from experimental evidence.<sup>[4]</sup>

Precursor Ion (m/z)	Product Ion (m/z)	Relative Intensity (%)	Putative Fragment
156.102	156.102	100.00	$[M+H]^+$
156.102	110.097	24.55	$[M+H - C_2H_4O]^+$
156.102	84.083	43.85	$[M+H - C_3H_4O_2]^+$
156.102	44.050	50.33	$[C_2H_6N]^+$
156.102	42.034	78.92	$[C_2H_4N]^+$

## Mandatory Visualization: Mass Spectrometry Workflow



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- 3. [web.pdx.edu](http://web.pdx.edu) [web.pdx.edu]
- 4. Scopine | C<sub>8</sub>H<sub>13</sub>NO<sub>2</sub> | CID 1274465 - PubChem [pubchem.ncbi.nlm.nih.gov]
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